molecular formula C25H31N3O4 B5470443 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5470443
M. Wt: 437.5 g/mol
InChI Key: YFRSFMGQKCGBTK-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone core, a pyridine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolidinone core and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Various substituents can be introduced through nucleophilic substitution, Friedel-Crafts acylation, and other organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has various scientific research applications, including:

    Medicinal Chemistry: This compound may be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Interacting with receptors to modulate their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-16(2)15-32-19-8-9-20(17(3)13-19)23(29)21-22(18-7-6-10-26-14-18)28(12-11-27(4)5)25(31)24(21)30/h6-10,13-14,16,22,29H,11-12,15H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRSFMGQKCGBTK-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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